molecular formula C6H2ClF3N4 B156210 6-chloro-2-(trifluoromethyl)-7H-purine CAS No. 1998-63-6

6-chloro-2-(trifluoromethyl)-7H-purine

Numéro de catalogue B156210
Numéro CAS: 1998-63-6
Poids moléculaire: 222.55 g/mol
Clé InChI: GRFXWPMEDWAEMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 6-chloro-2-(trifluoromethyl)-7H-purine derivatives has been approached through various methodologies. One such method involves the synthesis of 6-chloro-2-iodopurine from hypoxanthine, which is achieved through a regiospecific lithiation/quenching sequence using Harpoon's base and tributyltin chloride . Another approach for synthesizing 6-substituted purine derivatives includes the Mitsunobu reaction of 2,6-dichloropurine with different alcohols, followed by treatment with ammonia to yield various substituted adenines . Additionally, solid-phase synthesis techniques have been employed to create 2,6,8-trisubstituted purines from 2,6-dichloropurine bound to polystyrene-based Rink resin, with selective successive displacements of the chlorine atoms .

Molecular Structure Analysis

The molecular structure of 6-chloro-2-iodopurine and its 9-protected precursor has been confirmed by single crystal X-ray diffraction, which is a critical step in understanding the regioselectivity of the synthesis process . X-ray crystal structures of several 6-substituted purine derivatives show variations in the conformation of the purine and appended rings, which can influence the chemical reactivity and biological activity of these compounds .

Chemical Reactions Analysis

The reactivity of 6-substituted purines in nucleophilic aromatic substitution (SNAr) reactions has been extensively studied. For instance, 6-halopurine compounds exhibit different reactivities with various nucleophiles, and the reactivity order has been determined under different conditions . The study of these reactions provides insights into the mechanisms and can help in designing more efficient synthetic routes for purine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-2-(trifluoromethyl)-7H-purine derivatives are influenced by the substituents on the purine ring. For example, the introduction of a 2,6-difluorobenzyl group at the 9-position of 2,6-dichloropurine significantly affects the compound's biological activity, as demonstrated by its inhibition of phosphodiesterase isozymes . The electronic effects of different substituents on the purine ring can also be inferred from NMR chemical shifts, as observed in the titration of 6-halopurine nucleosides with trifluoroacetic acid .

Applications De Recherche Scientifique

Purine Analogues in Medicinal Chemistry

Purine analogs, including 6-chloro-2-(trifluoromethyl)-7H-purine, are pivotal in medicinal chemistry for designing drugs targeting nucleic acid components. These compounds are structurally similar to the purine base of DNA and RNA, making them valuable in studying tautomeric equilibria and interactions within biological systems. For example, studies have shown that the tautomeric forms of purines and pyrimidines can significantly influence molecular interactions and stability, affecting nucleic acid structure and function (Person et al., 1989).

Role in Bioactive Compound Development

The development of bioactive compounds, particularly those with furanyl- or thienyl-substituted nucleobases and nucleosides, underscores the importance of purine derivatives in drug discovery. These compounds, including purine analogs, are explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. Their modification, involving heteroaryl substituents, illustrates the therapeutic potential of purine-based molecules in treating various diseases (Ostrowski, 2022).

Therapeutic Applications and Drug Delivery

Purine analogs are integral in developing therapies for conditions like leukemia, lymphomas, and autoimmune diseases. The efficacy of these compounds is often limited by cellular uptake and metabolism. Nanoparticles as drug carriers have emerged as a promising strategy to enhance the delivery and efficacy of purine analogs, offering a new avenue for overcoming the metabolic limitations of conventional chemotherapeutics (Hajdo et al., 2010).

Propriétés

IUPAC Name

6-chloro-2-(trifluoromethyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFXWPMEDWAEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421812
Record name 6-chloro-2-(trifluoromethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(trifluoromethyl)-7H-purine

CAS RN

1998-63-6
Record name 1998-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-2-(trifluoromethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-(trifluoromethyl)-3H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 15 g (73 mmol) of 2-trifluoromethylhypoxanthine and 300 mL of CHCl3 was warmed to reflux and treated with a solution of 26.7 mL (366 mmol) SOCl2 and 28.3 mL (366 mmol) DMF. The reaction was maintained at reflux for 1.5 h, cooled to room temperature, and poured into 1.2 L of ice-water. The organic layer was separated and washed with 2×300 mL of H2O. The pH of the combined aqueous phases was adjusted to 7 with saturated NaHCO3 and extracted with 3×1.2 L of ether. The combined ether and chloroform extracts were dried (MgSO4) and concentrated to dryness to give 7.4 g of crude product. 1H NMR (DMSO-d6) δ 14.45 (bs, 1H), 8.95 (s, 1H). MS (ES+) 222.96 (100%, M+H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
28.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three

Q & A

Q1: What is the significance of 6-chloro-2-(trifluoromethyl)-9H-purine in the development of anti-rhinovirus compounds?

A1: 6-chloro-2-(trifluoromethyl)-9H-purine serves as a key starting material for synthesizing a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines. These purine derivatives were investigated for their anti-rhinovirus activity. [] Researchers utilized this compound as a scaffold, introducing various benzyl halide substituents at the 9th position and substituting the chlorine atom with a dimethylamino group. This approach aimed to identify structural modifications that enhance anti-rhinovirus activity.

Q2: Did modifications of 6-chloro-2-(trifluoromethyl)-9H-purine lead to improved anti-rhinovirus activity?

A2: While several synthesized compounds demonstrated promising anti-rhinovirus activity with IC50 values of 0.03 µM against rhinovirus serotype 1B, none exhibited significantly greater potency compared to the parent compound, 6-(dimethylamino)-2-(trifluoromethyl)-9H-purine. [] Additionally, broader testing against 18 other rhinovirus serotypes did not reveal a consistent activity profile for any of the modified compounds. This suggests that further research and structural modifications are necessary to achieve substantial improvements in anti-rhinovirus activity and serotype coverage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.